4-Anilinobutanoic acid
Description
4-Anilinobutanoic acid (CAS 87962-87-6), also known as 4-(phenylamino)butanoic acid, is a synthetic organic compound featuring an aniline moiety attached to a butanoic acid backbone via an amino group. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 195.22 g/mol . This compound is synthesized through reactions between γ-aminobutyric acid and chlorobenzene or bromobenzene, yielding approximately 72% efficiency . Its structural uniqueness lies in the combination of a hydrophobic aromatic ring (aniline) and a polar carboxylic acid group, making it a versatile intermediate in biochemical studies, particularly in enzyme-substrate interaction research .
Properties
CAS No. |
87962-87-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-anilinobutanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13) |
InChI Key |
WHXFWSFZCBNZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Anilinobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-anilinobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-Anilinobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Anilinobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological pathways.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism by which 4-anilinobutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Quinoline-Based Derivatives
A prominent class of analogues includes 4-[(quinolin-4-yl)amino]butanoic acid derivatives (e.g., G02–G26), which replace the phenyl group with quinoline rings bearing diverse substituents (e.g., -CF₃, -CH₃, -OCF₃). These modifications significantly influence antiviral activity against influenza strains:
| Compound | Substituent | IC₅₀ (µM) for H1N1 | IC₅₀ (µM) for H3N2 | Molecular Weight (g/mol) |
|---|---|---|---|---|
| G02 | 7-CF₃ | >100 | 10.10 ± 1.66 | 284.787 |
| G19 | 8-CH₃ | 16.48 ± 5.57 | 81.63 | 208.688 |
| G22 | 7-OCF₃ | 20.03 | 43.87 | 234.886 |
| G26 | 6-CF₃ | 22.55 | 64.20 ± 7.21 | 234.886 |
Key Findings :
- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance antiviral potency. For instance, G22 (7-OCF₃) exhibits stronger inhibition (IC₅₀ = 20.03 µM) than G19 (8-CH₃, IC₅₀ = 16.48 µM) against H1N1 .
- Hydrophobic interactions dominate binding to influenza neuraminidase, as shown by molecular docking studies. Hydrogen bonds form with residues like Arg371 and Tyr406, stabilizing the inhibitor-enzyme complex .
Oxobutanoic Acid Derivatives
4-Anilino-4-oxobutanoic acid (CAS 102-14-7) replaces the amino group with a ketone, resulting in distinct reactivity. While 4-anilinobutanoic acid participates in hydrogen bonding via its -NH group, the oxo derivative engages in keto-enol tautomerism, altering its interaction with enzymes like kinases .
Substituent Variations on the Aniline Ring
- 4-Ethoxycarbonyl Derivatives: 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid (CAS 132371-06-3) introduces an ethoxycarbonyl group, enhancing solubility in organic solvents like chloroform. This modification is critical for drug delivery applications .
- Azepanylcarbonyl Derivatives: Compounds like 4-[3-(1-azepanylcarbonyl)anilino]-4-oxobutanoic acid (CAS 1003688-34-3) exhibit improved bioavailability due to the azepane ring, which reduces metabolic degradation .
Amino Acid Analogues
4-Aminobutanoic acid (GABA, CAS 56-12-2) lacks the aniline group but shares the butanoic acid backbone.
Structural-Activity Relationship (SAR) Insights
- Hydrophobic Groups : Substitutents like -CF₃ and -CH₃ increase lipophilicity, improving membrane permeability. G26 (6-CF₃) shows superior activity (IC₅₀ = 22.55 µM) compared to G02 (7-CF₃, IC₅₀ >100 µM), emphasizing the role of substituent position .
- Polar Functional Groups : Carboxylic acid groups enhance water solubility but may reduce cell penetration. Derivatives with esterified acids (e.g., ethoxycarbonyl) balance solubility and bioavailability .
Biological Activity
4-Anilinobutanoic acid, a derivative of gamma-aminobutyric acid (GABA), has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound is known for its role in modulating GABAergic signaling, which is crucial for various physiological processes, including neurotransmission and neuroprotection. This article explores the biological activity of 4-anilinobutanoic acid, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
4-Anilinobutanoic acid can be structurally represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
- IUPAC Name : 4-(Phenylamino)butanoic acid
This compound features an aniline group attached to a butanoic acid chain, which significantly influences its biological activity.
The primary mechanism through which 4-anilinobutanoic acid exerts its effects is by acting as a GABA analog. It interacts with GABA receptors, enhancing inhibitory neurotransmission. This modulation can lead to various outcomes, including:
- Neuroprotection : By increasing GABAergic activity, it may provide protective effects against neurodegeneration.
- Anxiolytic Effects : Similar to other GABAergic agents, it may reduce anxiety and promote relaxation.
- Anticonvulsant Properties : Its ability to enhance GABA signaling suggests potential use in managing epilepsy.
In Vitro Studies
In vitro studies have demonstrated that 4-anilinobutanoic acid can enhance the uptake of GABA in neuronal cultures. For instance:
- A study indicated that this compound increased GABA transporter expression in astrocytes, leading to enhanced GABA uptake and subsequent reduction in excitatory neurotransmission .
- Another research highlighted its potential as an irreversible inhibitor of gamma-aminobutyric acid aminotransferase, suggesting a unique pathway for modulating GABA levels in the brain .
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of 4-anilinobutanoic acid. Key findings include:
- Seizure Models : In rodent models of epilepsy, administration of 4-anilinobutanoic acid resulted in a significant reduction in seizure frequency and severity .
- Behavioral Studies : Behavioral assays indicated anxiolytic effects comparable to established benzodiazepines without the associated sedation .
Clinical Application
A notable case study involved a pediatric patient with refractory seizures who was treated with a GABAergic regimen that included 4-anilinobutanoic acid. The patient exhibited marked improvement in seizure control and cognitive function over a six-month period . This suggests potential therapeutic applications in pediatric neurology.
Data Table: Summary of Biological Activities
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 4-Anilinobutanoic acid in synthetic protocols?
To ensure purity and structural validation, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming the anilino and butanoic acid moieties), and mass spectrometry (MS) for molecular weight confirmation. For example, protocols analogous to those used for 4-Aminobutanoic acid (GABA) recommend using these techniques with standardized reference materials .
Q. What safety precautions are critical when handling 4-Anilinobutanoic acid in laboratory settings?
Based on analogous compounds like 4-Azidobutanoic acid and 4-Amino-3-hydroxybutyric acid, researchers must:
- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
- Work in a fume hood to prevent inhalation.
- Follow emergency protocols for spills (e.g., rinsing affected areas with water for 15 minutes and seeking medical attention if irritation persists) .
Q. How can researchers optimize the solubility of 4-Anilinobutanoic acid for in vitro assays?
Solubility can be enhanced by:
- Testing polar solvents (e.g., DMSO, ethanol) at concentrations ≤10 mM.
- Adjusting pH to deprotonate the carboxylic acid group (pKa ~4.5–5.0).
- Conducting trial experiments with incremental dilution ratios to identify optimal working concentrations, as recommended for similar amino acid derivatives .
Advanced Research Questions
Q. How should dose-response experiments be designed to evaluate the biological activity of 4-Anilinobutanoic acid?
- Variables: Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture dose-dependent effects. Include positive/negative controls (e.g., known agonists/antagonists of related pathways).
- Data Analysis: Apply statistical tests (t-test, ANOVA) to compare treatment groups and calculate EC₅₀/IC₅₀ values. Error bars should represent standard deviation from triplicate trials .
- Validation: Perform pilot studies to confirm assay sensitivity and reproducibility .
Q. What strategies resolve contradictions in reported biological effects of 4-Anilinobutanoic acid across studies?
- Systematic Reviews: Follow PRISMA guidelines to identify bias, heterogeneity, or methodological flaws in existing literature (e.g., inconsistent solvent use or cell lines) .
- Scoping Studies: Map gaps in mechanistic data (e.g., kinase inhibition vs. receptor binding) and prioritize replication studies .
- Meta-Analysis: Pool data from independent studies using standardized effect-size metrics to assess significance .
Q. What methodologies assess the stability of 4-Anilinobutanoic acid under physiological conditions?
- Storage Stability: Monitor degradation via HPLC under varying temperatures (-20°C to 37°C) and pH (2–9) over 72 hours .
- Metabolic Stability: Use liver microsome assays to quantify half-life (t½) and identify metabolites via LC-MS/MS .
- Light Sensitivity: Conduct photostability tests under UV/visible light, comparing protected vs. exposed samples .
Methodological Challenges and Data Interpretation
Q. How can researchers address variability in bioassay results caused by 4-Anilinobutanoic acid’s physicochemical properties?
Q. What advanced spectroscopic techniques clarify the binding mechanisms of 4-Anilinobutanoic acid with biological targets?
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR): Measure real-time interaction kinetics (kon/koff) .
- Molecular Dynamics Simulations: Model ligand-receptor interactions using 3D structural data from X-ray crystallography or NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
